physicochemical properties of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
physicochemical properties of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
Introduction: Contextualizing a Key Pharmaceutical Building Block
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a substituted β-amino acid derivative. Molecules within this structural class are of significant interest to the pharmaceutical and medicinal chemistry sectors. As unnatural amino acids, they serve as versatile scaffolds and key intermediates in the synthesis of novel therapeutic agents, including modified peptides and small molecule drugs. The strategic placement of dimethoxy groups on the phenyl ring profoundly influences the molecule's electronic and steric properties, which in turn dictates its biological activity and pharmacokinetic profile. Derivatives of 3-amino-3-arylpropionic acid have been explored for a range of therapeutic applications, including neuropharmacology (targeting conditions like depression and anxiety), oncology, and as antimicrobial agents.
This guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not only a summary of the compound's characteristics but also detailed, field-proven methodologies for their experimental determination. Understanding these fundamental properties is a critical first step in the rational design of new drugs, enabling prediction of a compound's behavior in biological systems.
Core Physicochemical Properties
A molecule's identity and behavior are defined by its fundamental physicochemical characteristics. These parameters are the primary determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a cornerstone of drug development. The table below summarizes the known and predicted properties for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source / Comment |
| IUPAC Name | 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid | - |
| CAS Number | 34841-02-6 | [1] |
| Molecular Formula | C₁₁H₁₅NO₄ | [1] |
| Molecular Weight | 225.24 g/mol | [1] |
| Melting Point (°C) | Not available in cited literature. | For comparison, the 3,4-dimethoxy isomer has a reported melting point of 223°C. |
| Aqueous Solubility | Not available in cited literature. | Expected to be low. Can be experimentally determined. |
| pKa | Not available in cited literature. | This molecule is amphoteric, with at least two pKa values (carboxylic acid and amino group). These can be determined via potentiometric titration or predicted using computational models. |
| logP (Octanol/Water) | Not available in cited literature. | This value is critical for predicting lipophilicity and membrane permeability. It can be determined via the shake-flask method or predicted using computational software. For context, the related 3,4-dimethoxy isomer has a computed XLogP3 of -2.4.[1] |
Note: The absence of readily available experimental data for properties such as melting point, pKa, and logP underscores the specialized nature of this compound. The following sections provide robust protocols for determining these critical parameters in a laboratory setting.
Experimental Determination of Key Parameters
To ensure scientific integrity, direct experimental measurement of physicochemical properties is paramount. The following protocols represent the gold-standard methodologies for determining the acid dissociation constant (pKa) and the partition coefficient (logP), two of the most influential parameters in drug discovery.
Determination of pKa by Potentiometric Titration
The pKa, the negative logarithm of the acid dissociation constant, dictates the extent of a molecule's ionization at a given pH. This property is crucial as it governs solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly reliable method for its determination.[2]
This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[2] The resulting titration curve of pH versus titrant volume reveals buffer regions where the pH changes minimally. The midpoint of this buffer region, known as the half-equivalence point, is where the concentrations of the protonated and deprotonated species are equal. At this specific point, the measured pH is equal to the pKa of the ionizable group.[3] For an amphoteric molecule like 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, two distinct inflection points corresponding to the carboxylic acid and the amino group are expected.
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Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[2]
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Sample Preparation:
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Accurately weigh and dissolve a sufficient quantity of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
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Dilute the solution to a final concentration of approximately 1 mM.[2]
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Add a background electrolyte, typically 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[2]
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Inert Atmosphere: Place the sample solution in a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved carbon dioxide, which can interfere with the titration of basic groups.[2]
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Initial pH Adjustment: Immerse the calibrated pH electrode into the solution. Make the solution acidic (e.g., to pH 1.8-2.0) by adding 0.1 M hydrochloric acid (HCl) to ensure all functional groups are fully protonated at the start.[2]
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Titration:
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Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M sodium hydroxide, NaOH).
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After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
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Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[2]
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Data Analysis:
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Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
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Identify the equivalence points, which are the points of steepest inflection on the curve.
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Determine the volume of titrant at the half-equivalence points for each buffer region.
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The pH value at each half-equivalence point is equal to the pKa for that specific ionization.[3]
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Validation: Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the results. Calculate the average pKa values and standard deviations.[2]
Sources
- 1. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C10H13NO4 | CID 12096266 - PubChem [pubchem.ncbi.nlm.nih.gov]
